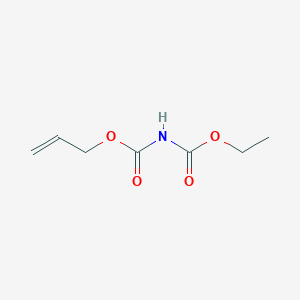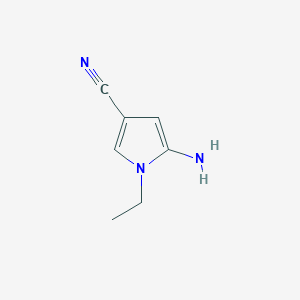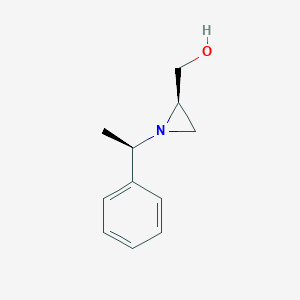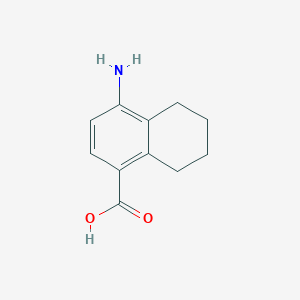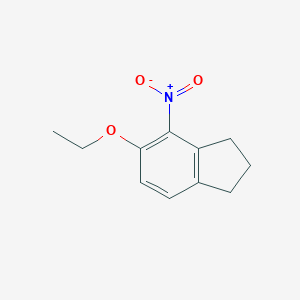
N,4-dihydroxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-dihydroxynicotinamide (DHNA) is a molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. DHNA is a derivative of niacin, also known as vitamin B3, and has been found to have various biochemical and physiological effects.
Wirkmechanismus
DHNA has been found to regulate various signaling pathways such as the NF-κB and Nrf2 pathways. DHNA has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. DHNA has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
Biochemische Und Physiologische Effekte
DHNA has been found to have various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. DHNA has been shown to scavenge free radicals and protect cells from oxidative stress. DHNA has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. DHNA has also been found to protect neurons from oxidative stress and prevent neuronal death.
Vorteile Und Einschränkungen Für Laborexperimente
DHNA has various advantages for lab experiments such as its stability and purity. DHNA can be easily synthesized and purified, making it a cost-effective and reliable compound for research. However, DHNA has some limitations such as its solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are various future directions for DHNA research such as its potential use as a therapeutic agent for various diseases. DHNA can be further studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. DHNA can also be studied for its potential use in combination therapy with other drugs. Further research can also be done on the mechanism of action of DHNA and its interaction with other signaling pathways.
Conclusion:
In conclusion, DHNA is a promising molecule with potential therapeutic applications in various fields of research. DHNA has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a potential therapeutic agent for various diseases. DHNA can be easily synthesized and purified, making it a reliable compound for research. Further research can be done on DHNA to explore its full potential as a therapeutic agent.
Synthesemethoden
DHNA can be synthesized through the reaction of niacin with nitrous acid. The reaction results in the formation of DHNA, which can be further purified through various methods such as column chromatography. The purity of DHNA is crucial for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
DHNA has been found to have potential therapeutic applications in various fields of research such as cancer, inflammation, and neurodegenerative diseases. DHNA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Inflammation is a key factor in various diseases such as arthritis and cardiovascular diseases. DHNA has been found to have anti-inflammatory effects, making it a potential therapeutic agent for these diseases. DHNA has also been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
185949-07-9 |
|---|---|
Produktname |
N,4-dihydroxynicotinamide |
Molekularformel |
C6H6N2O3 |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
N-hydroxy-4-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2O3/c9-5-1-2-7-3-4(5)6(10)8-11/h1-3,11H,(H,7,9)(H,8,10) |
InChI-Schlüssel |
LPFMDJRUVDNRRX-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CN=CC(=C1O)C(=O)NO |
SMILES |
C1=CNC=C(C1=O)C(=O)NO |
Kanonische SMILES |
C1=CN=CC(=C1O)C(=O)NO |
Synonyme |
3-Pyridinecarboxamide,N,4-dihydroxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



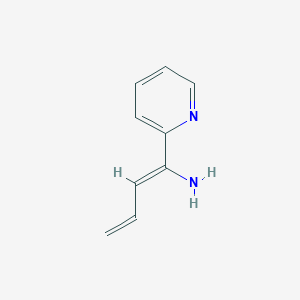

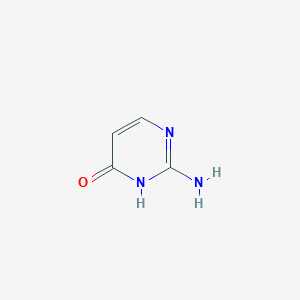
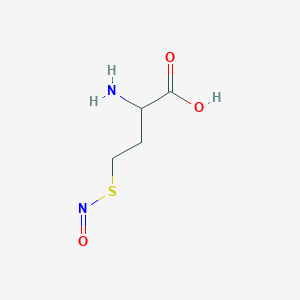
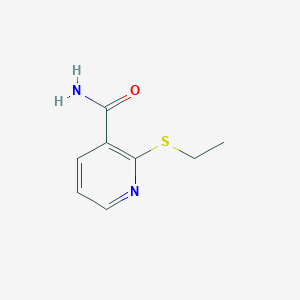
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
